Dibromofluorescein

Descripción general

Descripción

Dibromofluorescein is a useful research compound. Its molecular formula is C20H8Br2Na2O5 and its molecular weight is 534.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biosensing Applications

Dibromofluorescein has been utilized in the development of highly sensitive biosensors. One notable application involves the creation of DBF-loaded polyphosphazene (PZS) nanoparticles for the detection of dopamine (DA). These nanoparticles exhibit strong fluorescence properties and are resistant to photobleaching and interference from biomolecules, making them suitable for detecting DA concentrations as low as in biological fluids such as urine and serum.

Key Findings:

- Sensitivity: The fluorescence intensity of DBF–PZS nanoparticles is linearly quenched by DA concentrations ranging from to .

- Interference Resistance: The biosensor effectively distinguishes DA from other biomolecules like ascorbic acid and uric acid, demonstrating high specificity .

Protein Detection in SDS-PAGE

DBF has been developed as a staining agent for proteins in sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). This method allows for the detection of extremely low protein concentrations, down to , which is significantly more sensitive than traditional stains like Eosin Y and SYPRO Ruby.

Staining Methodology:

- Procedure: The DBF staining method requires only two steps and can detect proteins within minutes.

- Compatibility: The method is compatible with downstream protein identification techniques such as LC-MS/MS .

Fluorescence Imaging

DBF is also employed in fluorescence imaging techniques due to its favorable spectral properties. It binds to proteins and exhibits a decrease in fluorescence maximum upon binding, which can be quantitatively analyzed.

Spectral Properties:

- Fluorescence Shift: Binding of DBF to proteins results in a decrease in fluorescence intensity at , allowing for quantitative analysis of protein interactions .

Case Study 1: Detection of Dopamine

A study demonstrated the use of DBF–PZS nanoparticles for detecting DA in human urine samples. The results indicated a recovery rate of for spiked DA, showcasing the effectiveness of this biosensor in real biological samples .

| Sample Type | Spiked DA Concentration () | Recovery Rate (%) |

|---|---|---|

| Urine | 0.5 | 95 |

| Serum | 1.0 | 110 |

Case Study 2: Protein Staining Efficiency

In a comparative analysis of protein staining methods, DBF was found to be approximately -fold more sensitive than Eosin Y and -fold more sensitive than imidazole-zinc negative stain .

| Staining Method | Sensitivity (ng) | Time Required (min) |

|---|---|---|

| DBF | 0.025 - 0.05 | 10 |

| Eosin Y | 0.25 | 30 |

| SYPRO Ruby | 0.5 | 60 |

Propiedades

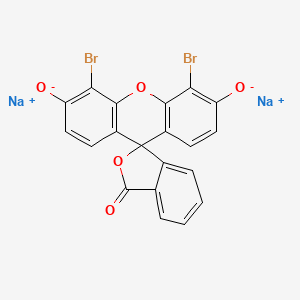

IUPAC Name |

disodium;4',5'-dibromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXANTGEEZXBSJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933520 | |

| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4372-02-5 | |

| Record name | Solvent Red 72 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004372025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4',5'-dibromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.